BENGHE Foundational & Exploratory

Check Availability & Pricing

2,3,5,6-Tetramethyl-1,4-phenylenediamine
physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,3,5,6-Tetramethyl-1,4-
Compound Name:
phenylenediamine

Cat. No.: B7767416

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-
phenylenediamine

Introduction

2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is an aromatic
diamine that serves as a critical building block in advanced materials science and organic
synthesis. Its molecular structure is characterized by a benzene ring substituted with two amino
groups at the para positions (1 and 4) and four methyl groups at all other ring positions (2, 3, 5,
and 6).[1] This extensive methylation imparts significant steric hindrance around the amino
functionalities, influencing its reactivity, thermal stability, and solubility compared to
unsubstituted phenylenediamines.[1]

This guide provides a comprehensive overview of the core physical properties of 2,3,5,6-
tetramethyl-1,4-phenylenediamine, offering insights into its characterization, handling, and
application for researchers, scientists, and professionals in drug development and materials
science. Understanding these properties is paramount for its effective use as a monomer in the
synthesis of high-performance polymers, such as polyimides and covalent organic frameworks
(COFs), and for its application in electronic materials.[2][3]

Chemical Identity and Molecular Structure
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Correctly identifying a chemical compound is the foundational step for any scientific
investigation. The use of standardized identifiers ensures clarity and precision in
communication and procurement.

Identifier Value Source

2,3,5,6-tetramethylbenzene-

IUPAC Name 1 4-diamine [4]
CAS Number 3102-87-2 [2][4][5]
Molecular Formula C1oH16N2 [11[4]
Molecular Weight 164.25 g/mol [4]

Diaminodurene, 3,6-
Synonyms L [2][4][6]
Diaminodurene, TMPD

EC Number 221-457-4 [4107]

WCZNKVPCIFMXEQ-
InChIKey [4]
UHFFFAOYSA-N

The molecular structure, with its symmetrically placed methyl groups, is key to its properties.
This substitution pattern enhances the electron-donating nature of the benzene ring and
provides steric shielding to the amine groups, which can moderate their reactivity in
polymerization processes.

Core Physical Properties

The macroscopic physical properties of a compound dictate its state, appearance, and how it
behaves in various physical processes. These characteristics are the first indicators of a
substance's identity and purity.
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Property Value Comments

White to light yellow or beige
Appearance _ _ [1][2][6][8]
crystalline powder/solid.

[3][5] A narrow range indicates

Melting Point 150-155 °C ) )
high purity.
- ) ) [5][8] Prone to decomposition
Boiling Point ~281-311 °C (estimated) )
at high temperatures.
Density ~1.0 g/cm3 (estimated) [518]
Vapor Pressure 0.0+0.7 mmHg at 25°C [1]

Melting Point: A Critical Indicator of Purity

Expert Insight: The melting point is arguably the most straightforward and crucial physical
property for assessing the purity of a crystalline solid like diaminodurene. A pure substance will
melt over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, leading to
a depression and broadening of the melting point range. For a researcher synthesizing or
procuring this compound, a sharp melting point within the established range of 150-155 °C
provides a high degree of confidence in its purity.[3][5]

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard, self-validating method for determining the melting point.

o Sample Preparation: Ensure the diaminodurene sample is completely dry and finely
powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

 Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
e Heating Ramp:

o Rapid Ramp (Screening): Initially, heat the sample rapidly (10-20 °C/min) to approximate
the melting point.
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o Slow Ramp (Accurate Measurement): For a new sample, cool the apparatus until it is at
least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2
°C/min).

e Observation & Recording:
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the last solid crystal melts (T2).
o The melting range is T1 - Ta.

« Validation: The sharpness of the range is a self-validating feature. A broad range (>2 °C)
suggests the presence of impurities or residual solvent, necessitating further purification
(e.g., recrystallization).

Solubility Profile: The Key to Application

The solubility of diaminodurene is a critical parameter for its use in synthesis and material
fabrication. Its behavior is consistent with its molecular structure—a largely nonpolar aromatic
core with polar amine groups.

o Water: Sparingly or slightly soluble.[1]

» Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and
dimethylformamide (DMF).[1]

Causality: The four methyl groups contribute to the molecule's lipophilicity, limiting its solubility
in water. However, the two amine groups can form hydrogen bonds, allowing for solubility in
polar organic solvents. This selective solubility is exploited during synthesis for purification via
recrystallization and in polymerization reactions where a suitable solvent is required to bring
monomers together.

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous
structure confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR is essential for confirming the molecular structure. Due to the molecule's high degree
of symmetry, a simple spectrum is expected.

e 1H NMR: One would expect two primary signals:
o Asignal for the twelve equivalent protons of the four methyl groups.

o Asignal for the four equivalent protons of the two amine groups. The chemical shift of the -
NH: protons can be variable and may broaden or exchange with D20.

o ChemicalBook provides access to a representative *H NMR spectrum for this compound.

[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

¢ N-H Stretching: Look for characteristic peaks in the range of 3300-3500 cm™1, typical for
primary amines.

e C-H Stretching: Signals from the methyl groups will appear just below 3000 cm~1.

e Aromatic C=C Stretching: Peaks in the 1500-1600 cm~1 region confirm the presence of the

benzene ring.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, further confirming the identity.

e Molecular lon Peak (M*): A prominent peak should be observed at an m/z ratio
corresponding to the molecular weight (approx. 164.25).[4]

o Fragmentation: Analysis of the fragmentation pattern can provide further structural evidence.
Data is available on public databases like PubChem.[4]

Workflow for Purity and Identity Confirmation
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This diagram illustrates a logical workflow for a researcher to validate a sample of 2,3,5,6-
tetramethyl-1,4-phenylenediamine.
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Click to download full resolution via product page
Caption: Workflow for identity and purity validation.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

» Storage Conditions: The compound should be stored under an inert atmosphere (e.g.,
nitrogen or argon) in a tightly sealed container and kept in a cool, dry place, with
temperatures between 2—-8 °C often recommended.[5]

» Stability: As an aromatic amine, it is susceptible to oxidation, which can lead to discoloration
(from white/yellow to brown). This is why storage under inert gas is critical.

Safety Profile: 2,3,5,6-Tetramethyl-1,4-phenylenediamine is classified as a hazardous
substance.

e Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[4][7][10]

o Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE,
including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be
conducted in a well-ventilated area or a chemical fume hood.[10]

o First Aid:
o Skin Contact: Wash off immediately with plenty of water.[6][10]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.[10]

o Inhalation: Move the person to fresh air.[10]

Conclusion

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b7767416?utm_src=pdf-body-img
https://m.chemicalbook.com/ProductChemicalPropertiesCB1720798_EN.htm
https://www.benchchem.com/product/b7767416?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/76548
https://www.chemicalbook.com/msds/2-3-5-6-tetramethyl-1-4-phenylenediamine.htm
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.fishersci.com/store/msds?partNumber=AC170790250&countryCode=US&language=en
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.tcichemicals.com/IN/en/p/T1457
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.echemi.com/sds/2356-tetramethyl-14-phenylenediamine-pid_Seven24690.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratory

Check Availability & Pricing

The physical properties of 2,3,5,6-tetramethyl-1,4-phenylenediamine are a direct
consequence of its unique, highly symmetric, and sterically hindered molecular structure. Its
high melting point and characteristic solubility profile are key parameters for its purification and
use in polymerization. A thorough understanding and verification of these properties, using
standard analytical workflows, are essential for any researcher or developer to ensure the
reliability and reproducibility of their work, whether in the synthesis of novel polymers, the
development of new electronic materials, or other advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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